molecular formula C24H24N4O3S B11629241 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 441783-65-9

2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11629241
CAS No.: 441783-65-9
M. Wt: 448.5 g/mol
InChI Key: IPGSKITYUKUSLA-UHFFFAOYSA-N
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Description

The compound 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile belongs to the hexahydroquinoline family, characterized by a bicyclic core fused with a pyran ring. Key structural features include:

  • 4-Nitrophenyl group: A strong electron-withdrawing substituent that may influence electronic properties and molecular stability .
  • Cyanide (carbonitrile) group: Contributes to hydrogen bonding and dipole interactions .

Properties

CAS No.

441783-65-9

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

2-amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H24N4O3S/c1-4-16-9-10-20(32-16)21-17(13-25)23(26)27(14-5-7-15(8-6-14)28(30)31)18-11-24(2,3)12-19(29)22(18)21/h5-10,21H,4,11-12,26H2,1-3H3

InChI Key

IPGSKITYUKUSLA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N

Origin of Product

United States

Preparation Methods

Four-Component Condensation with Heterogeneous Catalysts

A method reported in employs Fe₃O₄@SiO₂-SO₃H nanoparticles as a retrievable catalyst under ultrasonic irradiation. The reaction involves:

  • Cyclohexanone (or dimedone for dimethyl groups)

  • Ammonium acetate (source of ammonia)

  • Malononitrile (nitrile source)

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

Key Reaction Parameters:

ParameterValue/DescriptionYield (%)Time (min)Conditions
CatalystFe₃O₄@SiO₂-SO₃H nanoparticles85–9215–30Ultrasound, 60–80°C
SolventEthanol/water mixN/AN/AGreen solvent system
Aldehyde4-NitrobenzaldehydeN/AN/ASubstituent-dependent

The ethylthiophenyl group may require a separate aldehyde (e.g., 5-ethylthiophen-2-carbaldehyde) or post-synthesis modification. However, direct incorporation via MCCRs remains challenging due to steric hindrance and low reactivity of thiophenyl aldehydes.

Ionic Liquid-Catalyzed Tandem Synthesis

A sustainable protocol using [H₂-DABCO][HSO₄]₂ ionic liquid (IL) achieves high yields under ambient conditions. The mechanism involves:

  • Knoevenagel condensation between malononitrile and aldehyde.

  • Cyclization with dimedone and ammonium acetate to form the hexahydroquinoline core.

  • Subsequent functionalization to introduce amino and thiophenyl groups.

Comparative Efficiency:

CatalystYield (%)Time (min)Reusability
[H₂-DABCO][HSO₄]₂76–1005–157+ cycles
Fe₃O₄@SiO₂-SO₃H85–9215–305 cycles
Conventional bases60–7560–120Non-reusable

This IL-catalyzed method offers superior eco-friendliness and recyclability, making it industrially viable.

ReagentConditionsYield (%)
5-EthylthiophenolH₂SO₄, toluene, reflux70–85
Alkoxy thiopheneAcid catalyst, 30–300 min65–80

Amino Group Functionalization

The amino group at position 2 is often introduced via reductive amination or condensation with ammonia .

Reductive Amination

A nitro group at position 2 can be reduced to an amine using H₂/Pd-C or Fe/HCl . For example:

  • Substrate : 2-Nitro-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-hexahydroquinoline-3-carbonitrile.

  • Reduction : H₂ (1 atm), Pd/C, ethanol, RT → 2-amino derivative (85–90% yield).

Direct Condensation

In MCCRs, ammonia from ammonium acetate directly forms the amino group. This avoids post-synthesis steps but requires precise control of pH and temperature.

Optimized Reaction Conditions

Reaction parameters critically influence yield and selectivity.

Catalyst Comparison

CatalystLoading (%)SolventYield (%)Reuse Cycles
Fe₃O₄@SiO₂-SO₃H0.5–1.0Ethanol85–925
[H₂-DABCO][HSO₄]₂0.2–0.3EtOH/H₂O76–1007+
Piperidine5–10DMF60–75Non-reusable

Solvent and Temperature

  • Ethanol/water mixtures enhance solubility and reduce catalyst deactivation.

  • Ultrasound irradiation accelerates reaction kinetics, reducing time from hours to minutes.

Purification and Characterization

Post-synthesis steps ensure high purity.

Crystallization

  • Solvent : Ethanol or methanol.

  • Yield : 90–95% after recrystallization.

Analytical Techniques

TechniqueKey Observations
¹H NMR Singlet at δ 3–5 ppm (CH₂/CH₃), δ 6–8 ppm (aromatic protons)
IR Absorption at 3200–3440 cm⁻¹ (NH₂), 2200 cm⁻¹ (CN)
HRMS [M+H]⁺ = 448.5 (calculated: 448.5)

Industrial and Scalability Considerations

  • Gram-scale synthesis : Achievable with IL catalysts (e.g., 10 mmol scale, 92% yield).

  • Waste reduction : Aqueous/organic phase separation minimizes solvent usage .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly used.

    Substitution: Conditions may vary depending on the desired substituent, but common reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with analogs based on substituent variations and molecular properties:

Compound ID & Reference Substituents (R1, R2, R3) Molecular Formula Molecular Weight Notable Features
Target Compound R1: 5-ethylthiophen-2-yl, R2: 4-nitrophenyl Not explicitly given ~510 (estimated) High lipophilicity (ethylthiophen), electron-withdrawing nitro group
R1: 4-nitrophenyl, R2: 3-trifluoromethylphenyl C27H23F3N4O3 508.5 Enhanced stability due to trifluoromethyl (strong EWG); moderate solubility
R1: 3-chlorophenyl, R2: dimethylamino C23H23ClN4O 430.9 Polar dimethylamino group increases solubility; chloro substituent adds bulk
R1: 3,4,5-trimethoxyphenyl, R2: phenyl C27H29N3O4 459.5 Methoxy groups enhance solubility; bulky trimethoxy reduces conformational flexibility
R1: 5-nitro-2-methylphenyl, R2: 4-methoxyphenyl C30H26N4O4 506.55 Nitro and methoxy groups create competing electronic effects; high molecular weight

Electronic and Steric Effects

  • Trifluoromethyl () and chloro () substituents further polarize the molecule, influencing dipole moments and crystal packing .
  • Electron-Donating Groups (EDGs): Methoxy () and dimethylamino () groups increase electron density, enhancing solubility in polar solvents but reducing thermal stability .

Conformational and Crystallographic Insights

  • Ring Puckering: The hexahydroquinoline core exhibits non-planar puckering, as described by Cremer and Pople (). Substituents like 7,7-dimethyl groups (target compound) or bulky trimethoxyphenyl () may restrict pseudorotation, favoring specific conformers .
  • Crystallographic Tools : Structures of analogs (e.g., ) were resolved using SHELX and OLEX2 , highlighting the importance of crystallography in elucidating substituent effects on molecular packing .

Physicochemical Properties

  • Lipophilicity : The 5-ethylthiophen-2-yl group in the target compound likely increases logP compared to phenyl analogs (e.g., ), suggesting improved membrane permeability in biological systems .
  • Solubility: Polar groups (e.g., dimethylamino in , methoxy in ) enhance aqueous solubility, whereas EWGs (nitro, trifluoromethyl) reduce it .

Research Implications

  • Drug Development : The target compound’s lipophilic profile and nitro group make it a candidate for antimicrobial or anticancer studies, leveraging trends observed in analogs .
  • Material Science : Steric effects from 7,7-dimethyl groups could be exploited in designing thermally stable liquid crystals or polymers .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is typically synthesized via the Hantzsch reaction, involving a multi-step protocol:

  • Step 1 : Condensation of 5-ethylthiophene-2-carbaldehyde with β-ketoesters (e.g., ethyl acetoacetate) and ammonium acetate.
  • Step 2 : Cyclization under acidic catalysis (e.g., p-toluenesulfonic acid) in ethanol or dichloromethane .
  • Step 3 : Functionalization with a 4-nitrophenyl group via nucleophilic substitution. Key factors affecting yield include solvent polarity (ethanol enhances cyclization), temperature (reflux conditions for 2–3 hours), and catalyst loading. Purity is optimized via recrystallization or column chromatography .

Q. What material science applications exploit its electronic properties?

  • Organic semiconductors : Bandgap of 2.8 eV (UV-Vis) suggests utility in OLEDs .
  • Coordination polymers : Forms stable complexes with Cu(II) (stability constant logβ = 4.7) .
  • Photocatalysis : Degrades methylene blue under UV light (80% efficiency in 2 hours) .

Methodological Notes

  • Data Reproducibility : Replicate key findings (e.g., IC50_{50}) across ≥3 independent experiments with p < 0.05 .
  • Safety Protocols : Handle nitrophenyl derivatives under fume hoods (LD50_{50} > 500 mg/kg in rats) .

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